molecular formula C15H18BrNO2 B3053299 2-(7-Bromoheptyl)isoindoline-1,3-dione CAS No. 52824-42-7

2-(7-Bromoheptyl)isoindoline-1,3-dione

Cat. No.: B3053299
CAS No.: 52824-42-7
M. Wt: 324.21 g/mol
InChI Key: ARGIXEIFTPBJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Bromoheptyl)isoindoline-1,3-dione is a brominated alkyl derivative of isoindoline-1,3-dione, a heterocyclic scaffold widely studied for its pharmacological and synthetic utility. The compound features a seven-carbon bromoalkyl chain attached to the nitrogen atom of the isoindoline-1,3-dione core. This structure confers unique physicochemical properties, such as enhanced lipophilicity and reactivity, which are critical for its applications in medicinal chemistry (e.g., as an intermediate in drug synthesis) and materials science .

Properties

CAS No.

52824-42-7

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

2-(7-bromoheptyl)isoindole-1,3-dione

InChI

InChI=1S/C15H18BrNO2/c16-10-6-2-1-3-7-11-17-14(18)12-8-4-5-9-13(12)15(17)19/h4-5,8-9H,1-3,6-7,10-11H2

InChI Key

ARGIXEIFTPBJRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar vs. Nonpolar Solvents)
2-(2-Bromoethyl)isoindoline-1,3-dione 256.08 Not reported Soluble in DMF, ethanol; insoluble in H₂O
2-(3-Bromopropyl)isoindoline-1,3-dione 270.11 Not reported Similar to ethyl analog
2-(7-Bromoheptyl)isoindoline-1,3-dione 356.24 N/A Likely lower polarity, enhanced lipid solubility*

Key Observations :

  • Crystallography : Shorter-chain analogs (e.g., 2-(2-bromoethyl)) exhibit intermolecular Br⋯O and π–π stacking interactions, stabilizing their crystal structures. Longer chains (heptyl) may disrupt such interactions, leading to amorphous solid forms .

Insights :

  • Toxicity : Bromoalkyl chains may introduce hepatotoxicity risks, as seen in structurally related brominated compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(7-bromoheptyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution using phthalimide potassium salt and 1,7-dibromoheptane in polar aprotic solvents like DMF or DMSO. Reaction optimization involves controlling temperature (80–110°C), stoichiometry (excess dibromoalkane), and catalyst/base selection (e.g., Cs₂CO₃ for enhanced reactivity). Yield improvements (67–92%) are achieved by extended reaction times (18–24 h) and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on:

  • 1H/13C-NMR : Peaks at δ 3.4–3.6 ppm (methylene protons adjacent to Br) and δ 170–175 ppm (carbonyl carbons) confirm alkyl-chain attachment to the phthalimide core .
  • X-ray crystallography : Single-crystal studies reveal bond lengths (C–Br: ~1.9 Å) and torsional angles, validating stereoelectronic effects .
  • HRMS : Exact mass analysis ensures molecular formula alignment (e.g., C₁₅H₁₆BrNO₂ requires m/z 337.03) .

Q. What are the critical physicochemical properties of this compound for solubility and stability assessments?

  • Methodological Answer : Key parameters include:

  • LogP : ~3.5 (predicted via computational tools), indicating moderate hydrophobicity suitable for organic-phase reactions .
  • Thermal stability : Melting points (mp) of analogous bromoalkyl phthalimides range 78–142°C, with decomposition above 200°C .
  • Photostability : UV-Vis monitoring under light exposure (254–365 nm) assesses degradation kinetics, crucial for storage protocols .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., C5 vs. C7 bromoalkyl) impact reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : Longer chains (C7) enhance steric hindrance, reducing nucleophilic substitution rates compared to shorter analogs (C3–C5). For Suzuki-Miyaura couplings, Pd-catalyzed reactions require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) to overcome steric effects. Comparative kinetic studies using ¹H-NMR or GC-MS track reaction progress .

Q. What strategies resolve contradictions in biological activity data for bromoalkyl phthalimides?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition vs. anticancer activity) are addressed by:

  • Dose-response validation : Replicating assays (e.g., MTT for cytotoxicity) under standardized O₂/temperature conditions .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation, explaining false-negative results in cell-based studies .
  • Molecular docking : Computational models (AutoDock Vina) correlate substituent positioning (e.g., Br vs. NO₂) with target binding affinities .

Q. How can computational chemistry predict the compound’s behavior in catalytic or inhibitory applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to study frontier orbitals (HOMO/LUMO) and predict reactivity in SN2 reactions .
  • MD simulations : Analyze solvation dynamics in water/DMSO mixtures to refine solubility parameters .
  • QSAR models : Train datasets of phthalimide derivatives to link C7-bromoalkyl substitution with bioactivity (e.g., logP vs. IC₅₀) .

Q. What experimental designs are optimal for studying its role in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer :

  • Linker optimization : Replace 2-(chloromethyl) analogs (e.g., entry 167–169 in PROTAC tables) with 7-bromoheptyl chains to balance hydrophobicity and proteasomal recruitment efficiency .
  • Ternary complex assays : Use SPR or ITC to measure binding kinetics between the compound, E3 ligase, and target protein .
  • In vitro degradation profiling : Western blotting tracks target protein (e.g., BRD4) depletion in dose/time-dependent manners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.